Product packaging for Orotic acid hydrate(Cat. No.:CAS No. 50887-69-9)

Orotic acid hydrate

Cat. No.: B131459
CAS No.: 50887-69-9
M. Wt: 174.11 g/mol
InChI Key: YXUZGLGRBBHYFZ-UHFFFAOYSA-N
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Description

Historical Perspectives and Nomenclature in Scientific Literature

The understanding of orotic acid has evolved significantly from its initial discovery to its current established role in biochemistry.

Orotic acid was first discovered in whey, a byproduct of milk, by Biscaro and Belloni in 1905. researchgate.net Historically, it was mistakenly identified as a vitamin and referred to as "vitamin B13". researchgate.netwikipedia.orgcaldic.comnih.govmdpi.com This was based on early nutritional studies that suggested it was an essential growth factor. researchgate.netomicsonline.org However, it was later understood that orotic acid is not a true vitamin because it can be synthesized by the human body. wikipedia.orgomicsonline.org The name "orotic acid" is derived from the Greek word "oros," which means whey.

The mid-20th century saw significant progress in elucidating the complete pathway for pyrimidine (B1678525) synthesis, which clarified the role of orotic acid. It is now firmly established as a critical intermediate in the de novo synthesis of pyrimidine nucleotides. nih.govresearchgate.net Research has demonstrated its fundamental importance in the production of DNA and RNA precursors. liberty.edu The study of genetic disorders such as orotic aciduria, characterized by the accumulation of orotic acid, has further highlighted its essential role in metabolism. ontosight.aihmdb.ca

Role as a Fundamental Intermediate in Biological Systems

Orotic acid monohydrate is central to the metabolic processes that produce the building blocks of nucleic acids.

Orotic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway, a six-step process that converts simpler molecules into pyrimidine nucleotides. slideshare.netcreative-proteomics.commicrobenotes.comdavuniversity.org This pathway is vital for all living organisms. The synthesis of the pyrimidine ring is completed before it is attached to a ribose sugar, a distinguishing feature compared to purine (B94841) synthesis. wikipedia.org

The key steps leading to and involving orotic acid are:

Formation of Carbamoyl (B1232498) Phosphate (B84403): The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP. creative-proteomics.comdavuniversity.org

Formation of Carbamoyl Aspartate: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate. slideshare.netcreative-proteomics.com

Ring Closure to Dihydroorotate (B8406146): Carbamoyl aspartate is cyclized to form dihydroorotate. slideshare.netcreative-proteomics.com

Oxidation to Orotate (B1227488): The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to produce orotic acid. wikipedia.orgliberty.educreative-proteomics.comliberty.eduwikipedia.org

Table 1: Key Enzymes in Orotic Acid Synthesis

Enzyme Function Location
Carbamoyl Phosphate Synthetase II (CPS II) Catalyzes the formation of carbamoyl phosphate. creative-proteomics.com Cytosol wikipedia.org
Aspartate Transcarbamoylase Condenses carbamoyl phosphate with aspartate. davuniversity.org Cytosol wikipedia.org
Dihydroorotase Catalyzes the closure of the pyrimidine ring. davuniversity.org Cytosol wikipedia.org
Dihydroorotate Dehydrogenase (DHODH) Oxidizes dihydroorotate to orotic acid. liberty.eduliberty.eduwikipedia.org Mitochondria wikipedia.org

Orotic acid serves as the direct precursor for the formation of uridine (B1682114) monophosphate (UMP), the first pyrimidine nucleotide produced in the de novo pathway. slideshare.netcreative-proteomics.com The conversion of orotic acid to UMP is catalyzed by the bifunctional enzyme UMP synthase (UMPS). ontosight.aihmdb.caliberty.eduomia.org

This conversion involves two steps on the same enzyme:

Formation of Orotidine-5'-monophosphate (OMP): Orotate phosphoribosyltransferase (OPRT), a domain of UMPS, attaches a ribose-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotic acid to form OMP. wikipedia.orgdavuniversity.orgwikipedia.org

Decarboxylation to UMP: Orotidine-5'-monophosphate decarboxylase (OMPDC), the other domain of UMPS, removes a carboxyl group from OMP to yield UMP. slideshare.netcreative-proteomics.comdavuniversity.orgdroracle.ai

UMP is then further phosphorylated to create other essential pyrimidine nucleotides, such as uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are necessary for RNA synthesis, and deoxythymidine triphosphate (TTP) for DNA synthesis. davuniversity.orgliberty.edu

Table 2: Conversion of Orotic Acid to UMP

Step Substrate Enzyme/Domain Product
1 Orotic acid + PRPP UMP Synthase (OPRT domain) wikipedia.org Orotidine-5'-monophosphate (OMP) wikipedia.orgdavuniversity.org
2 Orotidine-5'-monophosphate (OMP) UMP Synthase (OMPDC domain) wikipedia.orgdroracle.ai Uridine Monophosphate (UMP) slideshare.netcreative-proteomics.comdavuniversity.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O4.H2O<br>C5H6N2O5 B131459 Orotic acid hydrate CAS No. 50887-69-9

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate
Source PubChem
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InChI

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YXUZGLGRBBHYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301035192
Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate
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Molecular Weight

174.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Orotic acid monohydrate
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CAS No.

50887-69-9
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1)
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Record name Orotic acid monohydrate
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Record name 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid monohydrate
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Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, hydrate (1:1)
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Record name OROTIC ACID MONOHYDRATE
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Ii. Metabolic Pathways and Biochemical Significance

De Novo Pyrimidine (B1678525) Biosynthesis Pathway

The de novo pyrimidine synthesis pathway is a fundamental metabolic process that constructs pyrimidine rings from basic molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.comlibretexts.org A distinguishing feature of this pathway is that the pyrimidine ring is fully synthesized before it is attached to a ribose sugar. wikipedia.org The process begins with the formation of carbamoyl (B1232498) phosphate (B84403), which then reacts with aspartate. creative-proteomics.compixorize.com Through a series of enzymatic reactions, this leads to the formation of dihydroorotate (B8406146), which is then oxidized to produce orotic acid. microbenotes.comcreative-proteomics.com Orotic acid then serves as the direct precursor for the formation of the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). libretexts.orgpixorize.com

The final step in the formation of the pyrimidine ring itself is the synthesis of orotic acid from dihydroorotate. omicsonline.org This critical reaction is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase. amboss.comliberty.edu

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. wikipedia.orgnih.gov It is responsible for the oxidation of dihydroorotate to orotate (B1227488). creative-proteomics.comomicsonline.orgwikipedia.org Uniquely among the enzymes of this pathway, DHODH is located on the outer surface of the inner mitochondrial membrane. wikipedia.orgresearchgate.net This location links pyrimidine synthesis directly to the electron transport chain, as DHODH transfers electrons from dihydroorotate to the ubiquinone pool. nih.govresearchgate.net

The activity of DHODH is crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which rely heavily on the de novo pathway to meet their high demand for nucleotides. nih.govresearchgate.net Consequently, DHODH has become a significant therapeutic target for autoimmune diseases and various cancers. wikipedia.orgresearchgate.nettaylorandfrancis.com Inhibition of DHODH can lead to a depletion of the pyrimidine pool, which in turn can suppress cell proliferation and induce cell death in rapidly dividing cells. nih.gov

Once synthesized, orotic acid is converted into the first true pyrimidine nucleotide, Uridine Monophosphate (UMP), through a two-step process. libretexts.org This conversion is catalyzed by two enzymatic activities that, in mammals, reside on a single bifunctional protein. wikipedia.orgwikipedia.org

The first step in the conversion of orotic acid is catalyzed by Orotate Phosphoribosyltransferase (OPRT), also known as OPRTase. wikipedia.orgcreative-enzymes.com This enzyme facilitates the reaction between orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP), a common cofactor in nucleotide synthesis. wikipedia.orgwikipedia.orgtaylorandfrancis.com The reaction yields orotidine (B106555) 5'-monophosphate (OMP) and inorganic pyrophosphate. creative-enzymes.comproteopedia.orgebi.ac.uk The OPRT activity is essential for pyrimidine nucleotide biosynthesis. creative-enzymes.com In mammals, this catalytic function is carried out by a domain of the bifunctional enzyme UMP synthase. wikipedia.orgcreative-enzymes.com

Orotidine 5'-Monophosphate Decarboxylase (OMPDC), or orotidylate decarboxylase, catalyzes the final step in the synthesis of UMP. creative-proteomics.comwikipedia.org It achieves this by decarboxylating OMP to form UMP. wikipedia.org OMPDC is renowned for its extraordinary catalytic efficiency, accelerating the reaction rate by a factor of 10¹⁷ compared to the uncatalyzed reaction. wikipedia.org This remarkable rate enhancement is achieved without the use of cofactors or metal ions, relying instead on strategically positioned charged amino acid residues within its active site. wikipedia.org The proposed mechanism involves the stabilization of a carbanion intermediate at the C6 position of the pyrimidine ring following the loss of carbon dioxide. wikipedia.org

In bacteria and yeast, OPRT and OMPDC exist as separate, independent enzymes. wikipedia.orgcreative-enzymes.com However, in mammals and other multicellular organisms, these two catalytic activities are combined into a single, bifunctional protein known as UMP synthase (UMPS). wikipedia.orgwikipedia.orgwikipedia.org The OPRTase function is located at the N-terminal domain, while the ODCase activity resides in the C-terminal domain. wikipedia.orgwikipedia.org

This complex catalyzes the two-step conversion of orotic acid to UMP. nih.gov A deficiency in the UMPS enzyme leads to a rare metabolic disorder called orotic aciduria, characterized by the excessive excretion of orotic acid in the urine, megaloblastic anemia, and developmental delays. omicsonline.orgliberty.eduwikipedia.org The bifunctional nature of UMPS is thought to confer a kinetic advantage, possibly through the channeling of the OMP intermediate directly from the OPRT active site to the OMPDC active site. wikipedia.org The activity of UMPS is subject to regulation; for example, OMP, the product of the OPRTase domain and the substrate for the ODCase domain, acts as an allosteric activator of the decarboxylase activity. wikipedia.org

Enzymes in Orotic Acid Metabolism

Enzyme NameAbbreviationSubstrate(s)Product(s)Function in Pathway
Dihydroorotate DehydrogenaseDHODH(S)-dihydroorotate, UbiquinoneOrotate, UbiquinolCatalyzes the synthesis of orotic acid. wikipedia.org
Orotate PhosphoribosyltransferaseOPRTOrotic acid, PRPPOrotidine 5'-monophosphate (OMP), PyrophosphateConverts orotic acid into its nucleotide form, OMP. creative-enzymes.comproteopedia.org
Orotidine 5'-Monophosphate DecarboxylaseOMPDCOrotidine 5'-monophosphate (OMP)Uridine monophosphate (UMP), CO₂Catalyzes the final step in UMP synthesis. wikipedia.org
UMP SynthaseUMPSOrotic acid, PRPPUMP, Pyrophosphate, CO₂A bifunctional enzyme in mammals combining OPRT and OMPDC activities. wikipedia.orgnih.gov

Conversion of Orotic Acid to Uridine Monophosphate (UMP)

Interconnections with Other Metabolic Pathways

Orotic acid monohydrate, as an intermediate in pyrimidine biosynthesis, does not function in isolation. Its metabolic relevance extends through a series of intricate connections with other fundamental biochemical pathways. These interactions are crucial for maintaining cellular homeostasis and energy balance.

The metabolic pathways of pyrimidine synthesis and the urea (B33335) cycle, while distinct, are interconnected through the common intermediate, carbamoyl phosphate. In the liver, two forms of the enzyme carbamoyl phosphate synthetase (CPS) exist: mitochondrial CPS I, which utilizes ammonia (B1221849) for ureagenesis, and cytoplasmic CPS II, which uses glutamine for pyrimidine biosynthesis. nih.gov

Under conditions where the ammonia load surpasses the capacity of the urea cycle, such as in certain metabolic disorders like ornithine transcarbamylase deficiency, excess carbamoyl phosphate accumulates in the mitochondria. nih.govnih.gov This surplus can then leak into the cytoplasm, where it enters the pyrimidine synthesis pathway, leading to an overproduction and subsequent excretion of orotic acid. nih.govyoutube.com This phenomenon makes urinary orotic acid a significant indicator of ammonia metabolism disruption and hepatotoxicity. nih.gov The synthesis of orotic acid increases when the ammonia load is high, and this increased excretion can be suppressed by dietary supplementation with arginine, a key substrate for the urea cycle. nih.gov This interplay highlights a critical detoxification mechanism where the pyrimidine pathway accommodates overflow from the urea cycle. quora.combrainscape.com

Table 1: Factors Influencing Orotic Acid Excretion via Urea Cycle Interaction

ConditionEffect on Urea CycleConsequence for Orotic Acid
High Ammonia LoadExceeds detoxification capacityIncreased carbamoyl phosphate diversion to pyrimidine synthesis, leading to elevated orotic acid excretion. nih.gov
Ornithine Transcarbamylase DeficiencyImpaired urea synthesisAccumulation of carbamoyl phosphate, resulting in significant orotic aciduria. nih.govyoutube.com
Arginine DeficiencyReduced urea cycle efficiencyIncreased leakage of carbamoyl phosphate and subsequent rise in orotic acid synthesis. nih.gov
Arginine SupplementationEnhances urea cycle functionSuppresses the elevation in orotic acid excretion by improving ammonia detoxification. nih.gov

While orotic acid is not a direct participant in the purine (B94841) biosynthesis pathway, the two nucleotide synthesis routes are linked through the shared substrate, phosphoribosyl pyrophosphate (PRPP). cds-bsx.comcds-bsx.com PRPP is essential for converting orotic acid to orotidine-5'-monophosphate (OMP) in pyrimidine synthesis and is also a foundational molecule for the de novo synthesis of purine nucleotides. cds-bsx.comwikipedia.org

This competition for a common, rate-limiting substrate means that the activity of one pathway can influence the other. cds-bsx.com For instance, a blockage or alteration in purine metabolism could theoretically alter the availability of PRPP, thereby affecting the rate of pyrimidine synthesis and the metabolic flux of orotic acid. Although orotic acid's primary role is firmly within pyrimidine metabolism, its functional connection to purine pathways via shared precursors underscores the integrated nature of nucleotide biosynthesis. cds-bsx.comcds-bsx.com

Research suggests that orotic acid can influence carbohydrate metabolism, particularly the maintenance of glycogen (B147801) stores. researchgate.net The pharmacological effects of orotic acid are thought to involve the activation of anaerobic metabolism, which includes the preservation of glycogen. researchgate.net Studies have examined the effect of dietary orotic acid on liver glycogen, indicating a role in its regulation. nih.gov While the precise mechanisms are not fully elucidated, this connection points to orotic acid's broader role in cellular energy management, extending beyond nucleotide synthesis to the storage and utilization of glucose.

Orotic acid has a significant regulatory role in cellular signaling pathways that govern lipid metabolism, primarily through its interaction with AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1 (SREBP-1). nih.govnih.gov Research has demonstrated that orotic acid can suppress the phosphorylation of AMPK. nih.govnih.gov AMPK acts as a cellular energy sensor; its inhibition signals a state of energy surplus, leading to the activation of anabolic pathways. nih.gov

The suppression of AMPK by orotic acid leads to the activation of SREBP-1, a key transcription factor that promotes the expression of genes involved in lipogenesis. nih.govnih.gov This activation occurs through a pathway that may also involve the mammalian target of rapamycin (B549165) (mTOR). nih.gov Specifically, orotic acid treatment has been shown to decrease AMPK phosphorylation and increase the maturation of SREBP-1 in both human hepatoma cell lines and primary rat hepatocytes. nih.gov This signaling cascade provides a molecular basis for the observed effects of orotic acid on lipid accumulation.

The involvement of orotic acid in the AMPK/SREBP-1 pathway directly translates to its significant contribution to the regulation of lipid metabolism. By stimulating SREBP-1c expression, orotic acid enhances the synthesis of triacylglycerol in the liver. nih.gov This is achieved by upregulating the activity and mRNA levels of key lipogenic enzymes, such as fatty acid synthase. nih.gov

Simultaneously, orotic acid administration has been shown to inhibit fatty acid β-oxidation. nih.gov The activities and mRNA concentrations of enzymes like carnitine palmitoyltransferase, which is crucial for fatty acid transport into mitochondria for oxidation, are depressed following orotic acid treatment. nih.gov This dual effect of promoting fat synthesis while inhibiting its breakdown contributes to the accumulation of lipids in the liver, a condition known as fatty liver, which can be induced in rats by feeding a diet containing orotic acid. nih.govnih.gov

Table 2: Research Findings on Orotic Acid's Effect on Lipid Metabolism Enzymes

Enzyme/ProteinFunctionEffect of Orotic Acid AdministrationReference
AMPK Cellular energy sensor, inhibits lipogenesisDecreased phosphorylation (inhibition) nih.govnih.gov
SREBP-1c Transcription factor, promotes lipogenesisIncreased mRNA expression and maturation nih.govnih.gov
Fatty Acid Synthase (FAS) Key enzyme in fatty acid biosynthesisUpregulated activity and mRNA level nih.gov
Carnitine Palmitoyltransferase (CPT) Facilitates fatty acid oxidationDepressed activity and mRNA concentration nih.gov
Microsomal Triacylglycerol Transfer Protein (MTP) Involved in VLDL secretionDepressed activity and mRNA concentration nih.gov

Orotic acid has been found to improve the metabolism of folic acid and vitamin B12. researchgate.net This relationship is highlighted in conditions of vitamin B12 or folate deficiency, where altered pyrimidine metabolism is observed. nih.gov In these deficiency states, the activity of enzymes that convert orotic acid to uridine monophosphate is reduced, particularly in young erythrocytes. nih.gov The megaloblastic anemia that can be a feature of orotic aciduria is characteristically unresponsive to therapy with vitamin B12 and folic acid, further indicating a deep-seated metabolic interconnection. youtube.com This suggests that adequate pyrimidine nucleotide synthesis, for which orotic acid is a precursor, is necessary for the proper utilization or function of these essential vitamins in processes like DNA synthesis in red blood cells. nih.gov

Nucleotide Salvage Pathways

While orotic acid is fundamentally an intermediate in the de novo synthesis of pyrimidine nucleotides, its metabolic fate is intertwined with the nucleotide salvage pathways. The salvage pathways primarily recycle pre-existing nucleobases (like uracil) and nucleosides (like uridine) to synthesize nucleotides, a process that is less energy-intensive than de novo synthesis. nih.govcreative-proteomics.com Orotic acid from dietary sources, such as milk and dairy products, can be utilized by the body, entering the pyrimidine nucleotide pool through a specific conversion process that feeds into the broader metabolic system which includes salvage operations. nih.govresearchgate.net This conversion is predominantly carried out in the liver, kidneys, and erythrocytes. researchgate.net

The central reaction connecting orotic acid to the pyrimidine nucleotide pool is its conversion to Uridine Monophosphate (UMP). This process is catalyzed by the bifunctional enzyme UMP synthase (UMPS). wikipedia.org In mammals, this single protein contains two active domains that perform the final two steps of the de novo pathway:

Orotate phosphoribosyltransferase (OPRTase) : This domain catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid. This reaction forms orotidine 5'-monophosphate (OMP). wikipedia.orgtaylorandfrancis.com

Orotidine-5'-phosphate decarboxylase (ODCase) : This domain subsequently removes a carboxyl group (decarboxylation) from OMP to produce UMP. wikipedia.org

Once UMP is synthesized, it becomes a key precursor for all other pyrimidine nucleotides, including Uridine Triphosphate (UTP) and Cytidine (B196190) Triphosphate (CTP), which are essential for RNA synthesis. fiveable.me Furthermore, UMP and its derivatives can be catabolized into uridine and uracil, which are direct substrates for the salvage pathway enzymes like uridine phosphorylase and uridine kinase. creative-proteomics.comnih.gov Therefore, the conversion of orotic acid to UMP is a critical entry point into the cell's pyrimidine economy.

Detailed research has elucidated the specifics of this conversion. Studies using isolated perfused rat livers demonstrated a rapid uptake of labeled orotic acid from the perfusate and its efficient conversion into UMP. nih.gov This highlights the liver's significant role in processing available orotic acid. Similarly, research on microorganisms like Micrococcus glutamicus identified an enzyme system capable of converting orotic acid to UMP, confirming the essential requirements for PRPP and magnesium ions in the reaction. oup.com

The table below summarizes the key enzymatic steps involved in the utilization of orotic acid to form UMP, the foundational pyrimidine nucleotide.

StepSubstrate(s)Enzyme/DomainProduct(s)Cofactor/Cosubstrate
1Orotic acidOrotate Phosphoribosyltransferase (OPRTase)Orotidine 5'-monophosphate (OMP)5-phosphoribosyl-1-pyrophosphate (PRPP)
2Orotidine 5'-monophosphate (OMP)Orotidine-5'-phosphate Decarboxylase (ODCase)Uridine Monophosphate (UMP)None

Defects in the UMP synthase enzyme lead to a rare metabolic disorder known as orotic aciduria, characterized by the accumulation and excretion of large amounts of orotic acid. wikipedia.orgresearchgate.net This condition underscores the critical role of this enzymatic conversion in maintaining the body's pyrimidine nucleotide pool. The administration of uridine can help manage this condition, as it can be converted to UMP via the salvage pathway enzyme uridine kinase, bypassing the defective de novo step. nih.gov This therapeutic approach further illustrates the integrated nature of the de novo and salvage pathways in pyrimidine metabolism.

Iii. Research on Orotic Acid Monohydrate in Health and Disease

Hereditary Metabolic Disorders

Elevated levels of orotic acid are a hallmark of several hereditary metabolic disorders. The inability of the body to properly metabolize this compound leads to its buildup and subsequent excretion in the urine, a condition known as orotic aciduria. Research has focused on two primary groups of disorders associated with significant orotic aciduria: hereditary orotic aciduria itself, caused by a deficiency in the pyrimidine (B1678525) synthesis pathway, and certain urea (B33335) cycle disorders where a block in the urea cycle shunts precursors into the pyrimidine pathway.

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency of the enzyme uridine (B1682114) monophosphate (UMP) synthase. wikipedia.orgebsco.com This bifunctional enzyme possesses two distinct activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC), which catalyze the final two steps of de novo pyrimidine synthesis. wikipedia.org A defect in the UMPS gene leads to the accumulation of orotic acid. rarediseases.orgfrontiersin.org Untreated, this condition can lead to significant clinical consequences. frontiersin.orgnih.gov

While hereditary orotic aciduria is a human disorder, research involving animal models has provided insights into its pathophysiology. Studies have shown that arginine deficiency-induced orotic aciduria is severe in rats and dogs. oup.com Research models, though not perfectly replicating the human condition, are instrumental in understanding the biochemical consequences of UMPS deficiency and for testing potential therapeutic interventions. The primary clinical manifestations observed in human research subjects, which animal models aim to replicate, include hematological and developmental abnormalities.

Key clinical findings in human research subjects with orotic aciduria include:

Megaloblastic Anemia : This is a hallmark of the disorder, characterized by the presence of large, immature red blood cells in the bone marrow. wikipedia.orgebsco.comrarediseases.org This anemia is typically refractory to treatment with vitamin B12 or folic acid. wikipedia.org

Failure to Thrive : Infants and young children with untreated orotic aciduria often experience difficulties with weight gain and growth. wikipedia.orgrarediseases.org

Developmental Delays : Neurological development can be impaired, leading to delays in reaching developmental milestones. wikipedia.orgrarediseases.org

Orotic Acid Crystalluria : The excessive excretion of orotic acid can lead to the formation of crystals in the urine, which can sometimes cause urinary tract obstruction. rarediseases.org

Clinical ManifestationDescriptionCommonly Observed In
Megaloblastic AnemiaAnemia characterized by large, immature red blood cells, unresponsive to B12/folate. wikipedia.orgHuman Subjects
Failure to ThrivePoor physical growth and weight gain in infants and children. rarediseases.orgHuman Subjects
Developmental DelaysImpairment in neurological or physical development. wikipedia.orgHuman Subjects
Orotic Acid CrystalluriaFormation of orotic acid crystals in the urine. rarediseases.orgHuman Subjects
Severe Orotic AciduriaSignificant elevation of orotic acid levels.Rats, Dogs (in arginine deficiency models) oup.com

The diagnosis of hereditary orotic aciduria hinges on the identification of elevated levels of orotic acid in the urine. ebsco.comrarediseases.org Analysis of urine for orotic acid is a primary diagnostic test. ebsco.com It is crucial to differentiate hereditary orotic aciduria from secondary causes of elevated orotic acid, such as urea cycle disorders. wikipedia.orgrarediseases.org This distinction is made by assessing blood ammonia (B1221849) levels, which are normal in hereditary orotic aciduria but elevated in urea cycle disorders. wikipedia.org

Newborn screening programs in some regions have incorporated the measurement of orotic acid in dried blood spots to facilitate early diagnosis. nih.govresearchgate.netnih.govbgu.ac.ildoaj.org One such program in Israel successfully identified newborns with hereditary orotic aciduria by measuring orotic acid and citrulline levels. researchgate.netnih.gov This early detection through newborn screening allows for the timely initiation of treatment, potentially preventing the development of severe clinical symptoms. nih.govbgu.ac.il

Diagnostic approaches include:

Urine Organic Acid Analysis : Directly measures the amount of orotic acid being excreted.

Blood Ammonia Levels : Used to differentiate from urea cycle disorders. wikipedia.org

Enzyme Activity Assay : Analysis of red blood cells for UMP synthase activity can confirm the diagnosis. ebsco.com

Molecular Genetic Testing : Sequencing of the UMPS gene can identify the causative mutations. wikipedia.org

Newborn Screening : Tandem mass spectrometry of dried blood spots can detect elevated orotic acid levels. nih.gov

Diagnostic Marker/ProtocolAnalyte/MethodPurposeReference
Urinary Orotic AcidOrotic AcidPrimary diagnostic marker for orotic aciduria. ebsco.comrarediseases.org
Blood AmmoniaAmmoniaDifferentiates from urea cycle disorders (normal in orotic aciduria). wikipedia.org
UMP Synthase ActivityEnzyme activity in erythrocytesConfirmatory test for enzyme deficiency. ebsco.com
Newborn ScreeningOrotic acid in dried blood spotsEarly detection in asymptomatic newborns. nih.govresearchgate.netnih.govbgu.ac.ildoaj.org
Molecular Genetic TestingUMPS gene sequencingIdentifies the specific genetic mutation. wikipedia.org

The primary therapeutic strategy for hereditary orotic aciduria involves bypassing the deficient enzyme, UMP synthase. wikipedia.orgebsco.com This is achieved through the administration of uridine. ebsco.com Uridine can be converted to UMP by the enzyme uridine kinase, thus providing the body with the necessary pyrimidines. checkorphan.org

Research has shown that uridine therapy is effective in:

Correcting Anemia : Administration of uridine leads to a rapid hematologic response. ebsco.comcheckorphan.org

Reducing Orotic Acid Excretion : By providing an alternative source of pyrimidines, uridine therapy helps to decrease the overproduction and subsequent excretion of orotic acid. ebsco.com

Promoting Normal Growth and Development : Early initiation of treatment can permit normal physical and intellectual development. ebsco.com

Uridine triacetate is a formulation that is converted to uridine in the body and has been shown to improve clinical, hematologic, and biochemical markers in patients. checkorphan.orgresearchgate.net Lifelong treatment is generally required to manage the condition effectively. ebsco.com

Urea cycle disorders are a group of inherited metabolic conditions caused by a deficiency in one of the enzymes of the urea cycle. nih.gov This cycle is responsible for converting toxic ammonia into urea for excretion. newenglandconsortium.org A defect in this pathway leads to hyperammonemia. newenglandconsortium.orgpicmonic.com Orotic acid measurement is a valuable tool in the differential diagnosis of these disorders. testcatalog.orghealthmatters.io

Ornithine transcarbamylase (OTC) deficiency is the most common urea cycle disorder and is inherited in an X-linked manner. newenglandconsortium.orgwikipedia.org The OTC enzyme catalyzes the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. picmonic.comwikipedia.org In OTC deficiency, the accumulation of carbamoyl phosphate leads to its diversion into the pyrimidine synthesis pathway, resulting in a significant increase in orotic acid production and excretion. picmonic.comtestcatalog.orgwikipedia.org

The key diagnostic findings in OTC deficiency are:

Hyperammonemia : Elevated levels of ammonia in the blood. picmonic.com

Elevated Urinary Orotic Acid : This is a critical marker that helps distinguish OTC deficiency from other proximal urea cycle disorders like carbamoyl phosphate synthetase I (CPSI) deficiency and N-acetylglutamate synthase (NAGS) deficiency, where orotic acid levels are typically normal. nih.gov

Low Plasma Citrulline : As the enzymatic block occurs before the formation of citrulline, its levels are decreased. wikipedia.org

Therefore, the presence of hyperammonemia combined with significantly elevated urinary orotic acid is strongly indicative of OTC deficiency. picmonic.comwikipedia.org

DisorderKey Biochemical MarkersReference
Ornithine Transcarbamylase (OTC) DeficiencyHigh Ammonia, High Orotic Acid , Low Citrulline picmonic.comwikipedia.orgnih.gov
Carbamoyl Phosphate Synthetase I (CPSI) DeficiencyHigh Ammonia, Normal/Low Orotic Acid, Low Citrulline nih.gov
N-acetylglutamate synthase (NAGS) deficiencyHigh Ammonia, Normal/Low Orotic Acid, Low Citrulline nih.gov
Hereditary Orotic Aciduria (UMPS Deficiency)Normal Ammonia, Very High Orotic Acid wikipedia.org

Urea Cycle Disorders (UCDs)

Other UCDs Associated with Orotic Acid Elevation

While ornithine transcarbamylase (OTC) deficiency is the most well-known urea cycle disorder (UCD) associated with significant orotic aciduria, other defects in the cycle can also lead to elevated urinary orotic acid levels, albeit typically to a lesser degree. The determination of orotic acid excretion is a valuable tool in the differential diagnosis of hyperammonemia, helping to distinguish between various UCDs and other metabolic disorders. nih.gov

Elevated orotic acid excretion is observed in citrullinemia (argininosuccinic acid synthetase deficiency) and argininemia. nih.gov In these conditions, the urea cycle is blocked downstream of carbamoyl phosphate synthesis. The resulting accumulation of upstream metabolites, including carbamoyl phosphate, is shunted into the pyrimidine biosynthesis pathway, leading to an overproduction of orotic acid. However, in argininosuccinic aciduria, the increase in orotic acid is only slight. nih.govquizlet.com Conversely, in carbamoylphosphate synthetase (CPS) deficiency and N-acetylglutamate synthase (NAGS) deficiency, orotic acid excretion is typically normal. nih.gov This is because the enzymatic block occurs before the formation of carbamoyl phosphate, the substrate that gets diverted to pyrimidine synthesis. Therefore, despite the presence of hyperammonemia, there is no corresponding increase in orotic acid production.

The measurement of urinary orotic acid, in conjunction with plasma amino acid analysis, is crucial for pinpointing the specific enzymatic defect in the urea cycle. nih.govrevvity.com For instance, the combination of hyperammonemia, elevated plasma citrulline, and significant orotic aciduria is characteristic of citrullinemia. revvity.comnih.gov

Urea Cycle DisorderAffected EnzymeTypical Orotic Acid Excretion LevelKey Biochemical Markers
Citrullinemia (Type I)Argininosuccinate SynthetaseIncreasedHyperammonemia, markedly elevated plasma citrulline
Argininosuccinic AciduriaArgininosuccinate LyaseSlightly IncreasedHyperammonemia, elevated plasma argininosuccinic acid and citrulline quizlet.comorpha.net
ArgininemiaArginaseIncreasedHyperammonemia, elevated plasma arginine
Carbamoylphosphate Synthetase (CPS) DeficiencyCarbamoylphosphate Synthetase INormalHyperammonemia, low to normal plasma citrulline and arginine
N-Acetylglutamate Synthase (NAGS) DeficiencyN-Acetylglutamate SynthaseNormalHyperammonemia, low to normal plasma citrulline and arginine

Miller Syndrome and DHODH Defects

Miller syndrome, also known as postaxial acrofacial dysostosis, is a rare genetic disorder characterized by craniofacial malformations, such as severe micrognathia (small jaw) and cleft palate, as well as limb abnormalities. nih.gov This condition is caused by mutations in the DHODH gene, which encodes the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govmedlineplus.gov DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, responsible for converting dihydroorotate to orotate. medlineplus.gov

Mutations in the DHODH gene lead to the production of an altered enzyme with reduced activity. nih.govsemanticscholar.org This impairment of DHODH function is believed to underlie the developmental abnormalities seen in Miller syndrome, particularly affecting the first and second pharyngeal arches during embryonic development. nih.govmedlineplus.gov Interestingly, despite the enzymatic block being at the conversion of dihydroorotate to orotate, urine samples from individuals with Miller syndrome have shown elevated levels of orotic acid, not dihydroorotate. semanticscholar.org This unexpected finding suggests a complex metabolic dysregulation. It is hypothesized that the developmental sensitivity to reduced pyrimidine synthesis capacity may stem from the high demand for pyrimidines during the rapid cell proliferation required for growth factor signaling in the affected embryonic tissues. semanticscholar.org

The link between DHODH defects and Miller syndrome highlights the critical role of the de novo pyrimidine synthesis pathway in normal embryonic development. nih.govsemanticscholar.org Studies in mouse embryos have shown that the genes for enzymes in this pathway, including Dhodh, are strongly expressed in the developing pharyngeal arch and limb buds, further supporting the importance of this pathway in these specific tissues. semanticscholar.org

Role in Other Physiological and Pathological States

Hepatic Steatosis and Hepatomegaly Research Models

Orotic acid has been extensively used in experimental models to induce fatty liver, or hepatic steatosis, particularly in rats. oup.comnih.govpharmjournal.ru When fed to rats in excess, orotic acid leads to the accumulation of triglycerides in the liver, resulting in hepatomegaly (enlarged liver) and hypolipidemia (low levels of lipids in the blood). oup.comnih.gov This orotic acid-induced fatty liver model is a valuable tool for studying the pathogenesis of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov

The mechanisms underlying orotic acid-induced steatosis are multifaceted. Research indicates that it involves an impairment of lipoprotein metabolism. oup.com Specifically, orotic acid appears to decrease the secretion of very-low-density lipoproteins (VLDL) from the liver, which are responsible for transporting triglycerides to other tissues. nih.gov Additionally, studies have shown that orotic acid enhances de novo lipogenesis (the synthesis of fatty acids) by activating key transcription factors such as sterol regulatory element-binding protein-1c (SREBP-1c). nih.govresearchgate.net This activation leads to increased expression of genes involved in fatty acid synthesis. researchgate.net The species-specificity of this effect is notable, as orotic acid does not induce fatty liver in all rodents or other animals. nih.gov However, some in vitro studies using human hepatocellular carcinoma cells suggest that humans might also be susceptible to orotic acid-induced fatty liver, as it was found to inhibit AMP-activated protein kinase (AMPK) and activate the mammalian target of rapamycin (B549165) (mTOR), similar to its effects in rat hepatocytes. nih.gov

Animal ModelKey Features of the ModelProposed Mechanisms of Orotic Acid Action
RatDevelops hepatic steatosis, hepatomegaly, and hypolipidemia when fed a diet containing excess orotic acid. oup.compharmjournal.ru- Impaired secretion of very-low-density lipoprotein (VLDL). nih.gov
  • Enhanced de novo lipogenesis via activation of SREBP-1c. nih.govresearchgate.net
  • Inhibition of fatty acid β-oxidation. researchgate.net
  • MouseLess susceptible to orotic acid-induced fatty liver compared to rats. nih.govpharmjournal.ruDifferences in the regulation of AMPK and SREBP-1c compared to rats. nih.gov

    Cardioprotective Effects and Myocardial Ischemia/Reperfusion Injury

    Orotic acid and its derivatives, particularly magnesium orotate, have demonstrated cardioprotective effects in both experimental and clinical settings. mu-varna.bgnih.gov These compounds have been studied for their potential to mitigate myocardial damage, especially in the context of ischemia/reperfusion injury, which occurs when blood flow is restored to a tissue after a period of ischemia, or lack of oxygen. mu-varna.bgcdnsciencepub.com

    The proposed mechanisms for the cardioprotective action of orotic acid are diverse and focus on improving the metabolic state of the heart muscle. One key mechanism is the stimulation of pyrimidine synthesis. mu-varna.bgnih.gov Orotic acid administration can lead to an increased hepatic release of uridine, which is then taken up by the heart. nih.govnih.gov This enhances the synthesis of pyrimidine nucleotides, which are essential for RNA synthesis and can help replenish depleted adenine nucleotides (like ATP) in the stressed myocardium. nih.govnih.gov Another proposed benefit is the enhancement of myocardial glycogen (B147801) stores. mu-varna.bgnih.gov Increased glycogen levels provide a readily available source of glucose for glycolysis, which can help maintain energy production during ischemic conditions. mu-varna.bg

    Studies in isolated rat hearts have shown that orotic acid treatment can improve the post-ischemic recovery of contractile function. nih.govnih.gov Furthermore, magnesium orotate has been shown to reduce infarct size and improve myocardial function when administered at the onset of reperfusion. cdnsciencepub.comnih.gov This effect may be related to the inhibition of the mitochondrial permeability transition pore (mPTP), a key event in cell death following ischemia/reperfusion. cdnsciencepub.comnih.gov The combination of magnesium and orotic acid appears to be synergistic, with magnesium contributing to vasodilation and stabilization of the heart rhythm. mu-varna.bgwbcil.com

    Potential in Cancer Research (e.g., Tumor Promoter Aspects)

    In contrast to its protective effects in the heart, research has also identified orotic acid as a tumor promoter, particularly in the context of liver carcinogenesis in rats. nih.govaacrjournals.org A tumor promoter is a substance that does not cause cancer on its own but increases the likelihood of cancer developing after exposure to a cancer-initiating agent (a carcinogen).

    Studies have shown that feeding rats a diet containing 1% orotic acid after initiation with a carcinogen like 1,2-dimethylhydrazine leads to a significantly higher incidence of hepatocellular carcinoma compared to rats fed a basal diet. nih.govaacrjournals.org The promoting effect of orotic acid is not limited to the liver; it has also been shown to promote carcinogenesis in other organs, such as the duodenum and mammary glands, in animal models. oup.com

    The proposed mechanism for orotic acid's tumor-promoting activity centers on the creation of an imbalance in nucleotide pools. nih.govgrantome.com An excess of orotic acid can lead to an increase in uridine nucleotides and a decrease in adenine nucleotides. nih.gov This imbalance is thought to affect both genomic stability and membrane organization. nih.gov Consistent with this hypothesis, feeding rats an orotic acid-rich diet has been shown to cause DNA damage in the liver. nih.govoup.com This suggests that perturbations in DNA structure may be one of the ways by which nucleotide pool imbalances contribute to the carcinogenic process. nih.gov Unlike many other tumor promoters, orotic acid does not appear to induce cell proliferation in the liver, suggesting a different mechanism of action. grantome.com

    Influence on Gene Expression and Cellular Signaling

    Orotic acid has been shown to influence gene expression and cellular signaling pathways, which may underlie its diverse physiological and pathological effects. omicsonline.org In eukaryotes, it has been speculated that orotic acid can affect the synthesis of genes involved in cell proliferation. omicsonline.org

    In the context of hepatic steatosis, orotic acid treatment in rats stimulates the mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c). researchgate.net SREBP-1c is a master regulator of lipogenesis, and its activation leads to the increased transcription of genes involved in fatty acid biosynthesis. researchgate.net This provides a molecular basis for the observed increase in fat accumulation in the liver.

    In cancer research, orotic acid has been found to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in hepatocellular carcinoma cells. researchgate.net This activation is mediated through the inhibition of AMP-activated protein kinase (AMPK). researchgate.net The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival, and its activation by orotic acid may contribute to its tumor-promoting effects. researchgate.net

    Furthermore, orotic acid's role as a precursor in pyrimidine biosynthesis means it can influence the availability of nucleotides, which are essential for DNA and RNA synthesis. cds-bsx.com This can indirectly affect a wide range of cellular processes that depend on gene transcription and replication. There is also speculation that orotic acid may influence epigenetic modifications, such as DNA methylation, by affecting one-carbon metabolism and the synthesis of methylation cofactors. cds-bsx.com These epigenetic changes can have profound effects on gene expression and cellular differentiation. cds-bsx.com

    Impact on Tissue Stability and Connective Tissue Formation

    Orotic acid monohydrate plays a role in cellular regeneration and repair, which has led to research into its effects on tissue stability and the formation of connective tissue. As a precursor to pyrimidine nucleotides, orotic acid is fundamental for the synthesis of DNA and RNA, processes that are essential for cell division and protein synthesis. mister-blister.com These functions are particularly crucial in tissues that have a high rate of renewal, such as the skin. mister-blister.com

    Research has indicated that orotic acid is actively involved in the regeneration of skin cells, the improvement of wound healing processes, and the maintenance of the skin's hydration balance and barrier function. mister-blister.com These properties have made it a component of interest in dermatological research and skincare, particularly for conditions associated with impaired skin cell regeneration. mister-blister.com Studies have explored its application in addressing skin conditions like eczema and dermatitis, where it is thought to support the healing of inflamed skin and reduce inflammation.

    Neurodegenerative Disorders Research

    Orotic acid monohydrate and its derivatives have been the subject of research for their potential neuroprotective effects in the context of neurodegenerative disorders. The central nervous system's development and maintenance are linked to the availability of orotate. The neuroprotective potential of orotic acid is thought to stem from its role as a precursor in pyrimidine biosynthesis, which is crucial for neuronal health and survival.

    One area of investigation has been the use of orotic acid derivatives in models of brain ischemia. For instance, an ethylester of orotic acid was studied in a gerbil model of forebrain ischemia. The study found that this compound could cross the blood-brain barrier and was hydrolyzed to orotic acid, where it exerted a neuroprotective effect by significantly reducing neuronal damage.

    In the realm of prominent neurodegenerative diseases, salts of orotic acid, particularly lithium orotate, have been investigated for their therapeutic potential in Alzheimer's and Parkinson's disease. Research suggests that lithium orotate may offer neuroprotective benefits through various mechanisms, including the inhibition of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the pathology of these disorders. Further proposed mechanisms include the modulation of neurotrophic factors and the reduction of oxidative stress and inflammation within the central nervous system.

    Preclinical studies utilizing animal models of Alzheimer's disease have shown promising results with lithium orotate supplementation. These studies have reported a reduction in the hallmark pathologies of Alzheimer's, such as amyloid-β plaques and tau tangles, alongside improvements in cognitive function.

    Study FocusAnimal ModelOrotic Acid DerivativeKey Findings
    Alzheimer's Disease Mouse ModelsLithium Orotate- 58% reduction in amyloid-beta deposition. cimasci.com - 63% improvement in abnormal tau phosphorylation. cimasci.com - Hippocampal synaptic density restored to 89% of normal levels. cimasci.com - 2.4-fold improvement in memory test performance. cimasci.com - Reversed memory loss and prevented age-related cognitive decline. nad.comnih.govharvard.edu
    Forebrain Ischemia Gerbil ModelOrotic Acid Ethylester- Significantly reduced neuronal damage post-ischemia.
    Parkinson's Disease Rat ModelN/A- Uric acid (related metabolite) has been shown to have neuroprotective properties by suppressing oxidative stress and preventing dopaminergic cell death. nih.gov

    Iv. Advanced Research Methodologies and Techniques

    Isotopic Labeling and Metabolic Flux Analysis

    Isotopically labeled versions of orotic acid monohydrate are invaluable tools in metabolic research, allowing scientists to trace the journey of the molecule through various biochemical pathways. This approach, known as metabolic flux analysis, quantifies the rates of metabolic reactions within a living system.

    The use of stable isotopes like Carbon-13 (¹³C) provides a powerful method for tracing the metabolic fate of molecules. While specific research detailing Orotic Acid-¹³C₅ Monohydrate is not extensively available, the principles of its application can be inferred from studies using similarly labeled compounds. By introducing orotic acid labeled with five ¹³C atoms into a biological system, researchers can track the incorporation of these heavy carbon atoms into downstream metabolites.

    The primary application of such a tracer would be to follow the carbon skeleton of orotic acid as it is converted into other essential molecules. Orotic acid is a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides. Therefore, ¹³C₅-labeled orotic acid would be expected to enrich the pyrimidine nucleotide pool, including uridine (B1682114) monophosphate (UMP), uridine diphosphate (UDP), uridine triphosphate (UTP), and cytidine (B196190) triphosphate (CTP), as well as nucleic acids (RNA and DNA). By using techniques like mass spectrometry or NMR spectroscopy, the extent and position of ¹³C labeling in these downstream products can be determined, providing a quantitative measure of the rate of pyrimidine synthesis under different physiological or pathological conditions.

    Table 1: Potential Applications of Orotic Acid-¹³C₅ Monohydrate in Metabolic Tracing

    Research Area Application Expected Outcome
    Nucleotide Synthesis Tracing the incorporation of the ¹³C label into pyrimidine nucleotides (UMP, UDP, UTP, CTP). Quantification of the de novo pyrimidine synthesis rate.
    Nucleic Acid Metabolism Following the labeled carbons into RNA and DNA. Understanding the contribution of de novo synthesis to nucleic acid production.

    | Metabolic Disorders | Investigating disruptions in pyrimidine metabolism in diseases like orotic aciduria. | Elucidating the metabolic bottlenecks and alternative pathway utilization. |

    The dual-labeling of orotic acid with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offers a more comprehensive view of its metabolic journey. Orotic Acid-¹³C,¹⁵N₂ Monohydrate allows for the simultaneous tracking of both the carbon backbone and the nitrogen atoms of the pyrimidine ring. This is particularly advantageous for dissecting the intricate pathways of nucleotide biosynthesis.

    In metabolic flux analysis, introducing Orotic Acid-¹³C,¹⁵N₂ Monohydrate into a cellular system enables researchers to monitor the incorporation of both isotopes into UMP and subsequent pyrimidine-containing molecules. This dual-tracer approach provides a more detailed picture of the metabolic conversions and helps to differentiate between various biosynthetic routes. For instance, it can precisely quantify the contribution of orotic acid to the pyrimidine ring in newly synthesized nucleotides. Such stable isotope-labeled compounds are critical for use in in vivo cell experiments and are considered valuable tools for metabolic flux analysis (MFA).

    Spectroscopic and Analytical Techniques

    A suite of sophisticated spectroscopic and analytical techniques is employed to study the structure, properties, and concentration of orotic acid monohydrate in biological and chemical systems.

    Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantification of orotic acid in biological fluids such as urine and serum. nih.govmdpi.com This technique is routinely used in clinical chemistry to diagnose metabolic disorders associated with the urea (B33335) cycle, such as ornithine transcarbamylase deficiency, and hereditary orotic aciduria, which are characterized by elevated levels of orotic acid. nih.govnih.gov

    In a typical LC-MS/MS analysis, orotic acid is first separated from other components in the sample by HPLC. The separated compound is then ionized, and the mass spectrometer detects specific mass-to-charge (m/z) transitions. For orotic acid, the transition from the precursor ion [M-H]⁻ at m/z 155.1 to a specific product ion at m/z 111.1 is often monitored in selected reaction monitoring (SRM) mode. nih.govunifi.it This specific transition provides high selectivity and allows for accurate quantification, even in complex biological matrices. nih.gov The use of stable isotope-labeled internal standards, such as [¹⁵N₂]orotic acid, further improves the accuracy and precision of the measurement. researchgate.net

    Table 2: Representative Mass Spectrometry Parameters for Orotic Acid Analysis

    Parameter Value Reference
    Ionization Mode Electrospray Ionization (ESI), Negative mdpi.com
    Precursor Ion [M-H]⁻ (m/z) 155.1 unifi.itmetbio.net
    Product Ion (m/z) 111.1 unifi.itmetbio.net

    | Internal Standard | [¹⁵N₂]Orotic acid | researchgate.netmetbio.net |

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of orotic acid monohydrate. Both ¹H and ¹³C NMR have been used to study this compound. chemicalbook.comnih.gov ¹H NMR spectra of orotic acid monohydrate have been recorded in solvents like DMSO-d6. chemicalbook.com

    ¹³C NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, has been used to study the various ionic and tautomeric forms of orotic acid in aqueous solutions. nih.gov These studies have shown that the diketo tautomers are the predominant forms of the acid and its anions in water. nih.gov Experimental ¹³C NMR chemical shifts can be accurately reproduced by the results of DFT calculations, although some minor divergences have been noted for the orotate (B1227488) monoanion, possibly due to specific solute-solvent interactions. nih.gov

    Solid-state NMR, including ¹H and ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides insights into the structure and dynamics of orotic acid monohydrate in its crystalline form. rsc.org Techniques like ¹⁴N-¹H HMQC and ¹H-¹⁵N CP NMR have also been applied to study the nitrogen environments within the molecule. rsc.org These solid-state NMR experiments are valuable for understanding the role of water molecules and hydrogen bonding in the crystal lattice. rsc.orgresearchgate.net

    High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of orotic acid in various samples, including serum, urine, and food products like yogurt. researchgate.netnih.govshimadzu.com Several HPLC methods have been developed, typically employing reversed-phase or ion-exchange chromatography.

    For instance, a simple method for determining orotic acid in serum uses a strong anion-exchange column with an isocratic mobile phase of formic acid and methanol, with UV detection at 275 nm. nih.gov Another method for analyzing orotic acid in capsule formulations utilizes a C18 column with a mobile phase of acetonitrile and methanol and UV detection at 280 nm. ijpsr.com Due to the high polarity of orotic acid, which can lead to poor retention on standard reversed-phase columns, specialized columns with deactivated silica surfaces are sometimes used to achieve better separation, even with 100% aqueous mobile phases. shimadzu.com

    Table 3: Examples of HPLC Methods for Orotic Acid Quantification

    Sample Matrix Column Type Mobile Phase Detection Reference
    Serum Strong Anion-Exchange 0.8 M Formic Acid (pH 2.8) / Methanol (65:35, v/v) UV at 275 nm nih.gov
    Capsule Formulation Enable C18G Acetonitrile / Methanol (60:40% v/v) UV at 280 nm ijpsr.com
    Yogurt Hydrosphere C18 Acidic Buffer Solution UV shimadzu.com

    Vibrational Spectroscopy (Infrared, Raman)

    Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within orotic acid monohydrate. Studies have recorded the IR and Raman spectra of polycrystalline anhydrous orotic acid, providing insights that are foundational to understanding the monohydrate form. nih.gov The vibrational modes are assigned by considering the results of quantum chemical calculations, such as ab initio density functional theory (DFT), and comparing them with experimental spectra. nih.gov

    In the crystal structure of orotic acid monohydrate, the molecules are interconnected through extensive hydrogen bonding involving the water molecule, the carboxylic acid group, and the uracil ring's N-H and C=O groups. nih.govacs.org These interactions significantly influence the vibrational frequencies. The IR spectrum, for instance, shows characteristic bands corresponding to the stretching and bending vibrations of these functional groups. The presence of the water molecule introduces distinct O-H stretching and bending modes. The hydrogen bonding network leads to shifts in the vibrational frequencies of the involved groups, typically lowering the frequency of stretching modes (like N-H and O-H) and altering the frequencies of carbonyl (C=O) stretches.

    Analysis of the spectra allows for the characterization of the solid-state structure. For example, the specific patterns of N–H···O and O–H···O hydrogen bonds can be inferred from the positions and shapes of the corresponding IR and Raman bands. nih.govoup.com By comparing the spectra of the monohydrate with its anhydrous form, researchers can precisely identify the vibrational modes associated with the water molecule and analyze the structural changes that occur upon dehydration. nih.gov

    Vibrational ModeTypical Frequency Range (cm⁻¹)Significance in Orotic Acid Monohydrate
    O-H Stretching (Water)3000 - 3600Indicates the presence of the water of hydration and its involvement in hydrogen bonding.
    N-H Stretching3100 - 3300Reflects the hydrogen bonding environment of the uracil ring's imide groups.
    C=O Stretching1600 - 1750Provides information on the different carbonyl groups (ring and carboxylic acid) and their participation in hydrogen bonds.
    O-H Bending (Water)~1630Confirms the presence of the water molecule.

    Thermal Analytical Methods (TGA, DTA, DSC)

    Thermal analytical methods such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial for characterizing the stability, dehydration, and decomposition of orotic acid monohydrate. nih.govscirp.org These techniques measure changes in physical properties, such as mass and heat flow, as a function of temperature. cetco.comabo.fislideshare.net

    Studies show that orotic acid monohydrate (Hy1) is a highly stable hydrate. acs.orgnih.govnih.gov TGA analysis reveals that it undergoes a single-step weight loss corresponding to the removal of one water molecule. This dehydration event typically begins at temperatures above 135 °C, indicating strong binding of the water molecule within the crystal lattice. acs.orgnih.govnih.gov The monohydrate's stability is further demonstrated by its resistance to dehydration even when stored over desiccants at room temperature for extended periods. nih.govnih.gov

    DSC and DTA curves complement the TGA data by revealing the energetic nature of the thermal events. The dehydration of orotic acid monohydrate is an endothermic process, appearing as a distinct peak in the DSC or DTA thermogram. cetco.com Following dehydration, the resulting anhydrous orotic acid remains stable until it undergoes decomposition at a much higher temperature. The combination of these techniques provides a comprehensive thermal profile, essential for understanding the material's physical stability. nih.gov

    Analytical MethodObservationInterpretation for Orotic Acid Monohydrate
    Thermogravimetric Analysis (TGA)Mass loss corresponding to one mole of water per mole of compound.Confirms the stoichiometry of the hydrate and determines the dehydration temperature (onset >135 °C). nih.govnih.gov
    Differential Scanning Calorimetry (DSC)An endothermic peak associated with the mass loss.Quantifies the enthalpy of dehydration, indicating the energy required to remove the water molecule from the crystal lattice.
    Differential Thermal Analysis (DTA)An endothermic event corresponding to dehydration.Detects the temperature at which the dehydration event occurs. scirp.org

    X-ray Diffraction (XRD) and Crystal Structure Analysis

    X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of orotic acid monohydrate. oup.com Single-crystal XRD studies have precisely elucidated its crystal structure, providing detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov

    Orotic acid monohydrate crystallizes in the triclinic system with the space group P-1. nih.govoup.com The asymmetric unit contains one molecule of orotic acid and one water molecule. nih.govresearchgate.net The crystal structure is characterized by a layered arrangement. Within these layers, orotic acid and water molecules are linked by a robust network of hydrogen bonds. acs.orgnih.govnih.gov Specifically, the orotic acid molecules form zigzag chains via two types of N–H···O hydrogen bonds. oup.com These chains are then interconnected by water molecules through three distinct O–H···O hydrogen bonds, creating a two-dimensional sheet-like structure. nih.govoup.com These layers are arranged in a stacked fashion, but there are no hydrogen bonds directly linking one layer to another. acs.orgnih.govnih.gov

    The precise redetermination of the crystal structure has provided more accurate geometric values. nih.govresearchgate.net This detailed structural knowledge is fundamental for understanding the compound's physical properties, such as its high thermal stability, and serves as a crucial reference for computational modeling and other spectroscopic analyses. nih.gov

    Crystallographic ParameterReported ValueReference
    Crystal SystemTriclinic nih.govoup.com
    Space GroupP-1 nih.govoup.com
    a5.89854 (14) Å nih.gov
    b6.92921 (15) Å nih.gov
    c9.59160 (18) Å nih.gov
    α74.6778 (12)° nih.gov
    β72.3232 (16)° nih.gov
    γ68.447 (2)° nih.gov
    Volume (V)342.21 (1) ų nih.gov
    Molecules per unit cell (Z)2 nih.gov

    Computational Chemistry and Molecular Modeling

    Crystal Structure Prediction Studies

    Crystal Structure Prediction (CSP) studies are computational techniques used to identify the most stable, low-energy crystal packings for a given molecule. For orotic acid, CSP has been employed to explore its crystal energy landscape, providing insights into its polymorphic behavior and the stability of its solvated forms. acs.orgnih.gov These computational approaches generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. nih.gov

    These studies have been particularly valuable in understanding the structural features of the anhydrous form of orotic acid that results from the dehydration of the monohydrate. nih.govnih.gov Upon dehydration, experimental techniques like powder XRD show broader peaks, indicating some degree of disorder. acs.orgnih.gov CSP studies help to explain this by revealing the existence of multiple, energetically similar low-energy crystal structures for anhydrous orotic acid. nih.govnih.gov These computed structures can serve as models for stacking faults or intergrowths of different layers, which could account for the observed disorder. acs.orgnih.gov By comparing the computationally predicted structures with experimental data, researchers can gain a deeper understanding of phase stability and transformation pathways, such as the dehydration of the monohydrate and the subsequent hydration of the anhydrate. nih.gov

    Quantum Chemical Methods and Chemical Shift Calculations

    Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to investigate the electronic structure and properties of orotic acid. nih.govnih.gov These calculations provide a theoretical framework for interpreting experimental data from various spectroscopic techniques. For instance, DFT calculations are used to compute the vibrational frequencies of orotic acid, which aids in the definitive assignment of bands in its IR and Raman spectra. nih.gov

    Furthermore, these methods are applied to calculate NMR parameters, such as chemical shifts. nih.govrsc.org By performing calculations on different potential forms of orotic acid (e.g., various tautomers and ionic states), researchers can predict their NMR chemical shifts. Comparing these predicted values with experimental NMR data helps to identify the dominant species present in a given environment, such as in an aqueous solution. nih.gov For solid-state NMR, Gauge-Including Projector Augmented Wave (GIPAW) calculations are performed on the known crystal structure to predict solid-state NMR chemical shifts, which can then be compared to experimental spectra for structural verification and refinement. rsc.org Such calculations are instrumental in understanding how intermolecular interactions, like hydrogen bonding in the monohydrate crystal, influence the local electronic environment of each nucleus and thus its chemical shift. researchgate.net

    Experimental Models for Studying Orotic Acid Effects

    A variety of experimental models are utilized to investigate the biological roles and metabolic effects of orotic acid. Animal models, particularly rats, are frequently employed. For example, rat models have been used to study how conditions that overload the urea cycle lead to increased synthesis and excretion of orotic acid. nih.gov Studies involving partial hepatectomy, exposure to hepatotoxins like carbon tetrachloride, or alcohol feeding in rats have demonstrated a subsequent elevation in urinary orotic acid, establishing it as a potential indicator of hepatotoxicity. nih.gov These models are also used to explore the effects of dietary supplementation, such as with arginine, on mitigating the rise in orotic acid excretion under conditions of liver stress. nih.gov

    In the context of metabolic supplementation, experimental models of cardiac stress in rats have been used to investigate the potential protective effects of orotate. researchgate.net These studies assess how orotic acid administration may improve tolerance to ischemia or enhance contractile function in hypertrophying hearts, providing a model for a beneficial effect in stressed tissues. researchgate.net

    In addition to animal models, human studies are conducted, primarily through the analysis of biological fluids. The measurement of orotic acid concentration in urine is a key diagnostic tool for certain inborn errors of metabolism, such as urea cycle disorders and hereditary orotic aciduria. nih.govresearchgate.netmdpi.com The development of sensitive analytical methods, like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification in clinical laboratory settings, making urine analysis a critical non-invasive experimental model for studying pyrimidine metabolism in humans. nih.govresearchgate.net

    In Vitro Cell Culture Systems

    In vitro cell culture systems are fundamental in elucidating the cellular and molecular mechanisms of orotic acid. These models allow for controlled investigations into its effects on cell proliferation, apoptosis, and metabolic pathways in various cell types.

    Studies on primary rat hepatocytes have shown that orotic acid can inhibit cell proliferation. oup.com This mitoinhibitory effect was observed through monitoring the labelling index, mitotic index, and total DNA content, and it occurred even in the presence of strong mitogens like epidermal growth factor (EGF). oup.com The growth inhibition was not due to cell death but was linked to an imbalance in nucleotide pools, specifically an increase in the ratio of uridine nucleotides to adenosine nucleotides. oup.com

    Conversely, in human hepatocellular carcinoma (HCC) cell lines such as SK-Hep1 and HepG2, orotic acid has demonstrated different effects. In serum-starved SK-Hep1 cells, orotic acid increases cell proliferation and reduces apoptosis. nih.gov This is attributed to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, mediated by the inhibition of AMP-activated protein kinase (AMPK). nih.govresearchgate.net In HepG2 cells, orotic acid has been used to initiate lipogenic events to model early-stage hepatocyte steatosis and to study cellular protection mechanisms against lipid accumulation. nih.gov

    Research using human ovarian granulosa cells has revealed a dual effect of orotic acid. It was found to induce apoptotic death in tumor-derived (KGN) ovarian granulosa cells by increasing caspase-3/7 activity, suggesting potential anti-cancer properties. nih.gov In contrast, in normal (HGrC1) ovarian granulosa cells, orotic acid enhanced proliferation and mitochondrial activity without triggering apoptosis. nih.gov Further studies on HGrC1 cells showed that high doses of orotic acid could lead to a more aerobic and energetic phenotype and a reduction in lipid droplet content. mdpi.com

    The following table summarizes key findings from in vitro studies on orotic acid.

    Cell Line/TypeOrganismKey FindingsReference
    Primary HepatocytesRatInhibited cell proliferation; caused an imbalance in nucleotide pools. oup.com
    SK-Hep1HumanIncreased cell proliferation and decreased apoptosis via AMPK/mTORC1 pathway. nih.gov
    HepG2HumanUsed as a model to induce lipogenesis and study hepatocyte steatosis. nih.gov
    KGN (Tumor)HumanReduced viability and induced apoptosis through increased caspase-3/7 activity. nih.gov
    HGrC1 (Normal)HumanEnhanced proliferation and mitochondrial activity. nih.gov

    Animal Models (e.g., Rat Studies for Hepatic and Cardiac Effects)

    Animal models have been instrumental in understanding the systemic and organ-specific effects of orotic acid, with rat models being particularly prominent in liver and heart research.

    Hepatic Effects: In rats, dietary administration of orotic acid is a well-established model for inducing fatty liver and promoting hepatocarcinogenesis. nih.govresearchgate.netgrantome.com Studies have shown that a diet containing 1% orotic acid leads to DNA damage in the rat liver, which can persist even after withdrawal of the diet. nih.gov It acts as a tumor promoter, selectively encouraging the growth of initiated hepatocytes. nih.gov The tumor-promoting effect of orotic acid in the liver is species-specific; it is potent in rats but does not appear to promote liver carcinogenesis in mice under similar conditions. nih.gov This difference is partly attributed to the lesser extent of nucleotide pool imbalance induced by orotic acid in the mouse liver compared to the rat liver. nih.gov

    The table below details findings from key animal model studies.

    Animal ModelFocus AreaKey FindingsReference
    RatHepatic CarcinogenesisActs as a potent liver tumor promoter; induces persistent DNA damage. nih.govnih.gov
    RatFatty LiverInduces fatty liver, characterized by periportal distribution of triglycerides. researchgate.net
    RatCardiac Ischemia/ReperfusionImproved post-ischemic myocardial function; increased cardiac glycogen (B147801) content. nih.gov
    RatMyocardial InfarctionImproved tolerance to cardioplegic arrest and recovery of cardiac function; enhanced myocardial energy status. oup.comnih.govresearchgate.net
    MouseHepatic CarcinogenesisResistant to the tumor-promoting effects of orotic acid seen in rats. nih.gov
    Diabetic Mouse (db/db)Pancreatic FunctionProtected pancreatic β-cells from death and maintained insulin (B600854) secretion by reducing p53 activation. nih.gov
    Cardiomyopathic HamsterCardiomyopathyMagnesium orotate reduced the severity of chronic myocardial dysfunction and structural damage. nih.gov

    Beyond rats, other animal models have been employed. In a diabetic mouse model, orotic acid was shown to protect pancreatic β-cells and preserve insulin secretion by inactivating the tumor suppressor p53. nih.gov In cardiomyopathic hamsters, magnesium orotate demonstrated the ability to reduce the severity of myocardial dysfunction and structural damage. nih.gov These diverse animal studies underscore the multifaceted biological activities of orotic acid.

    V. Coordination Chemistry and Derivatives in Academic Research

    Synthesis and Characterization of Orotic Acid Complexes

    The synthesis of metal-orotate complexes typically involves the reaction of a soluble metal salt with orotic acid in an aqueous or mixed-solvent system. tandfonline.comresearchgate.net The resulting complexes are often characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

    Orotic acid forms complexes with a diverse array of transition metals and main group elements. Research has documented the synthesis and characterization of complexes with metals such as Iron(III), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), Mercury(II), Platinum(II), and Palladium(II). ijesi.orgresearchgate.netorientjchem.orgmdpi.comresearchgate.netnih.gov

    The synthesis procedures are often straightforward. For instance, a Cadmium(II) polymeric complex was successfully synthesized through a solvothermal reaction of cadmium acetate (B1210297) with orotic acid. tandfonline.com Similarly, complexes of Cobalt(II), Nickel(II), and Copper(II) have been prepared and studied. researchgate.net Zinc(II) orotate (B1227488) complexes have also been isolated and characterized, revealing their structural details through single-crystal X-ray analysis. researchgate.netajol.info The synthesis of Platinum(II) and Palladium(II) complexes often involves reacting potassium tetrachloropalladate(II) or potassium tetrachloroplatinate(II) with appropriate ligands. mdpi.com

    Metal IonCharacterization Techniques Reported
    Fe(III)Coordination through carboxylate group. ijesi.org
    Co(II)Elemental analysis, Magnetic susceptibility, UV-Vis, FT-IR, Thermal analysis. researchgate.net
    Ni(II)Elemental analysis, Magnetic susceptibility, UV-Vis, FT-IR, Thermal analysis, X-ray diffraction. ijesi.orgresearchgate.netnih.gov
    Cu(II)Elemental analysis, Magnetic susceptibility, UV-Vis, FT-IR, Thermal analysis, X-ray diffraction. researchgate.netias.ac.in
    Zn(II)Elemental analysis, FT-IR, 1H-NMR, 13C-NMR, X-ray diffraction. researchgate.netajol.info
    Cd(II)FT-IR spectroscopy, Single crystal X-ray diffraction. tandfonline.comtandfonline.com
    Hg(II)Elemental analysis, Molar conductance, IR, 1H-NMR, Mass spectra. orientjchem.org
    Pt(II)Thermal analysis, Spectroscopic methods, X-ray analysis. mdpi.comnih.gov
    Pd(II)Thermal analysis, Spectroscopic methods, X-ray analysis. mdpi.com

    Orotic acid is a multidentate ligand, meaning it can bind to a metal ion through multiple atoms. ijesi.org The specific coordination mode depends on factors such as the pH of the reaction medium and the nature of the metal ion. ijesi.org Common coordination modes include monodentate, bidentate, and bridging, where the orotate ligand links two or more metal centers. ijesi.orgresearchgate.net

    In many complexes, orotic acid acts as a bidentate ligand, coordinating to the metal ion through the deprotonated nitrogen atom of the pyrimidine (B1678525) ring and an adjacent carboxylate oxygen atom, forming a stable five-membered chelate ring. ijesi.orgresearchgate.net However, it can also coordinate through the carbonyl oxygen atoms or act as a bridging ligand, leading to the formation of one-, two-, or three-dimensional polymeric structures. ijesi.orgtandfonline.com For example, in a Cadmium(II) complex, the orotate ligand contributes to a three-dimensional coordination polymer. tandfonline.com

    The coordination geometry around the central metal ion in these complexes is also diverse. Octahedral geometry is frequently observed, as seen in various Ni(II) and Cd(II) complexes where the metal ion is coordinated to six atoms. ijesi.orgtandfonline.comresearchgate.net Other geometries, such as distorted square-pyramidal, have been identified in Copper(II) complexes. researchgate.net The specific geometry is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligands involved.

    Coordination ModeDescriptionObserved Geometries
    BidentateCoordination through the pyrimidine N3 atom and a carboxylate oxygen atom. ijesi.orgresearchgate.netDistorted Square-Pyramidal (Cu(II)), Distorted Octahedral (Ni(II)). ijesi.orgresearchgate.net
    TridentateOrotate acts as a tridentate ligand in some cadmium complexes. researchgate.netresearchgate.netVarious complex structures. researchgate.netresearchgate.net
    BridgingThe orotate anion bridges metal ions through various atoms (e.g., carboxylate, N1, O2), forming polymeric chains. ijesi.orgOne-dimensional polymeric chains, Three-dimensional frameworks (Cd(II)). ijesi.orgtandfonline.com

    Biomedical Research Applications of Orotic Acid Derivatives

    The biological importance of orotic acid as a precursor in pyrimidine synthesis has spurred research into the biomedical applications of its derivatives and metal complexes. nih.govresearchgate.net

    Orotic acid and its derivatives, such as magnesium orotate, have been investigated for their potential therapeutic effects in metabolic syndrome. google.com Research suggests that orotic acid may have a positive impact on conditions associated with metabolic syndrome, such as lipid metabolism disorders and insulin (B600854) resistance (diabetes mellitus). google.com It has been proposed that orotic acid can improve the energy status of the myocardium under stress and may be beneficial in protecting the heart. researchgate.netnih.gov The cardioprotective effects could be linked to its role in pyrimidine nucleotide synthesis, which is essential for cellular energy metabolism. nih.govresearchgate.net

    Given its central role in the de novo synthesis of pyrimidines, orotic acid has been a focal point for the development of anti-pyrimidine drugs. nih.govresearchgate.net The pathway of pyrimidine synthesis is crucial for rapidly proliferating cells, including cancer cells, which have a high demand for nucleic acid precursors. frontiersin.org Therefore, derivatives of orotic acid that can interfere with this pathway are of significant interest as potential therapeutic agents. For instance, modified orotic acids like 5-fluoroorotic acid are known to be toxic to yeast by disrupting pyrimidine metabolism. wikipedia.org This principle is applied in the design of drugs that target enzymes involved in orotate metabolism, such as orotate phosphoribosyltransferase (OPRT), which is a target for some anticancer drugs. mdpi.comnih.gov

    The unique biological roles and coordination capabilities of orotic acid have made its derivatives and metal complexes subjects of anticancer research. ijesi.org Some metal compounds of orotic acid have shown promise as therapeutic agents for cancer. ijesi.org The rationale behind this is often linked to the enhanced biological activity of the metal ion when complexed with a biologically active ligand like orotate. For example, recent studies have demonstrated that orotic acid can induce apoptotic death in ovarian granulosa tumor cells, suggesting its potential as a therapeutic agent for certain types of cancer. nih.gov The development of synthetic derivatives of biologically active molecules is a common strategy to enhance therapeutic effects, and this approach is being applied to compounds like ursolic acid, a natural product with anticancer properties. mdpi.com

    Vi. Emerging Research Areas and Future Directions

    Orotic Acid in Genetic Regulation and Development

    Orotic acid is a pivotal intermediate in the de novo biosynthesis of pyrimidines, which are fundamental components of DNA and RNA. liberty.educds-bsx.com This central role intrinsically links it to genetic processes, as the availability of pyrimidine (B1678525) nucleotides is a rate-limiting step for nucleic acid synthesis, and therefore, for cell proliferation and growth. cds-bsx.com Research indicates that orotic acid is not merely a passive precursor but may be an active molecule in regulating genes crucial for the development of cells, tissues, and organisms. researchgate.netnih.gov

    The clinical implications of dysregulated orotic acid metabolism underscore its importance in development. Hereditary orotic aciduria, a rare genetic disorder caused by a deficiency in the enzyme UMP synthase, leads to the accumulation and excessive excretion of orotic acid. wikipedia.orgbritannica.com This condition is characterized by symptoms such as megaloblastic anemia, developmental delays, and failure to thrive, highlighting the critical need for proper pyrimidine synthesis for normal growth and development. liberty.edurarediseases.org Conversely, genetic defects in the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which lead to a deficient supply of orotic acid, are associated with developmental dysmorphology, such as in Miller syndrome. nih.gov These findings suggest that a precise balance of orotic acid is necessary for regulating developmental gene expression. researchgate.netnih.gov Its presence is considered important for the proper development of the central nervous system.

    ConditionAssociated Enzyme DefectKey Developmental Consequences
    Hereditary Orotic Aciduria UMP synthaseMegaloblastic anemia, developmental delays, failure to thrive wikipedia.orgrarediseases.org
    Miller Syndrome Dihydroorotate dehydrogenase (DHODH)Dysmorphology (abnormalities in development) nih.gov

    Interplay with Gut Microbiota and Metabolite Production

    The gut microbiome is a complex ecosystem that profoundly influences host metabolism and health. Emerging research highlights a bidirectional relationship between orotic acid and gut bacteria. Orotic acid is a natural component of dairy products, particularly cow and sheep milk, and can be introduced into the gut through diet. researchgate.net Furthermore, it can be a product of bacterial fermentation itself. nih.gov

    Studies suggest that orotic acid can modulate the gut microbial community by promoting the growth of certain beneficial bacteria. For instance, it has been shown to support the growth of Lactobacillus strains, which are dependent on pyrimidine biosynthesis. nih.gov This interaction is part of the broader microbiome-gut-brain axis, where microbial metabolites influence host physiology. nih.gov The fermentative activity of the gut microbiota on a milk-based diet, involving orotic acid, has been suggested to indirectly lower cholesterol levels, conferring hepatoprotective and anti-atherosclerotic benefits. nih.gov The interplay is complex, as the gut microbiome is also involved in the metabolism of uric acid, a compound that competes with orotate (B1227488) at certain transporters in the body. nih.govmdpi.com Alterations in gut microbiota composition can influence the host's uric acid levels, which has implications for conditions like gout. mdpi.com

    Metabolite SourceInteraction with Gut MicrobiotaPotential Host Benefit
    Diet (e.g., Milk) Promotes growth of Lactobacillus nih.govIndirectly lowers cholesterol nih.gov
    Bacterial Fermentation Orotic acid is a product of fermentation nih.govModulates microbiome-gut-brain axis nih.gov

    Novel Applications in Materials Science (e.g., Nucleating Agent for Polymers)

    Beyond its biological roles, orotic acid has found novel applications in materials science as a highly effective, bio-based nucleating agent for biodegradable polymers like poly(lactic acid) (PLA). mdpi.comresearchgate.netmdpi.com The widespread application of PLA has been limited by its slow crystallization rate, which can be improved by adding nucleating agents. researchgate.net Orotic acid, being a non-toxic, natural compound, is an attractive "green" additive. researchgate.nettechno-press.org

    Studies using differential scanning calorimetry (DSC) have quantified the effect of orotic acid on PLA's thermal properties. For example, adding just 1% orotic acid can increase the total crystallinity of PLA from 26% to 63% at a processing temperature of 80 °C. mdpi.com This allows for the fabrication of highly crystallized PLA products at lower mold temperatures than typically required. mdpi.com

    Table: Effect of Orotic Acid (OA) on PLA Crystallization

    ParameterNeat PLAPLA with 1% Orotic AcidReference
    Crystallinity at 80 °C26%63% mdpi.com
    Crystallization Time (at 100 °C)80 min< 15 min mdpi.com
    Crystallization Rate Increase-~10 times mdpi.com

    Q & A

    Basic: What experimental methods are recommended to confirm the crystal structure and hydrate classification of orotic acid monohydrate?

    To confirm the crystal structure and hydrate classification, use a combination of solid-state NMR (with GIPAW calculations), powder X-ray diffraction (PXRD) , and thermogravimetric analysis (TGA) .

    • Solid-state NMR identifies hydrogen bonding patterns and dynamics, resolving discrepancies between static X-ray structures and dynamic behavior .
    • PXRD verifies phase purity and lattice parameters by comparing experimental patterns with simulated data from single-crystal structures .
    • TGA quantifies water content to classify hydrates (e.g., isolated vs. channel-bound water) .
      Methodological Tip: Optimize NMR parameters (e.g., magic-angle spinning frequency) to reduce thermal broadening caused by water mobility .

    Advanced: How can researchers resolve contradictions between experimental NMR chemical shifts and DFT-calculated values for orotic acid monohydrate?

    Discrepancies arise from dynamic hydrogen bonding and thermal motion. Use NMR crystallography to bridge experimental and computational

    Perform geometry optimization (e.g., CASTEP) starting from X-ray diffraction data to refine atomic positions .

    Compare GIPAW-calculated shifts for full crystal structures vs. isolated molecules. Significant deviations (>5 ppm for protons) indicate intermolecular interactions (e.g., NH⋯O bonds) .

    Validate with variable-temperature NMR to probe dynamic effects (e.g., water mobility broadening resonances) .
    Example: In orotic acid monohydrate, Δδ of 9.1 ppm for COOH protons highlights strong O–H⋯O hydrogen bonds not captured in static models .

    Basic: What synthesis protocols ensure high-purity orotic acid monohydrate for reproducible studies?

    Follow modified protocols from Schmidbaur et al.:

    Neutralization : React orotic acid with stoichiometric LiOH or Mg(OH)₂ in aqueous solution .

    Crystallization : Slow evaporation at controlled humidity to favor monohydrate formation over anhydrous forms .

    Validation : Confirm purity via PXRD, IR spectroscopy, and elemental analysis. For hydrates, TGA should show ~5% mass loss (H₂O) below 150°C .
    Note: Avoid excess alkali to prevent salt impurities (e.g., lithium carbonate) .

    Advanced: How do hydrogen bonding networks in orotic acid monohydrate influence its stability and reactivity?

    The planar hydrogen-bonded layers (3.04 Å interlayer distance) stabilize the structure but enable water-mediated proton transfer:

    • Static Analysis : X-ray data reveal N–H⋯O (1.73–1.84 Å) and O–H⋯O bonds forming infinite chains .
    • Dynamic Effects : Solid-state NMR detects water mobility, which lowers thermal stability and facilitates acid dissociation in biological systems .
    • Reactivity : Water acts as a proton bridge, enhancing catalytic activity in polymerization (e.g., biodegradable polyester nucleation) .
      Methodological Insight: Use dielectric spectroscopy to quantify water mobility and correlate with decomposition kinetics .

    Advanced: What challenges arise when classifying hydrates of orotic acid salts, and how can they be addressed?

    Hydrate classification (e.g., isolated vs. channel-bound water) is complicated by polymorphism and dynamic disorder:

    Magnesium orotate octahydrate : Combines Class 2 (channel-bound) and Class 3 (ion-associated) water, requiring multi-temperature PXRD and synchrotron radiation to resolve occupancy .

    Lithium orotate : Use 1H-14N HMQC NMR to distinguish water environments via 14N quadrupolar coupling .

    Crystal Structure Prediction (CSP) : Screen hydrate stability landscapes with DFT-MD simulations to identify metastable forms .

    Basic: What computational tools are essential for modeling orotic acid monohydrate’s electronic structure?

    Employ density functional theory (DFT) with GGA-PBE functionals for accurate exchange-correlation energy calculations .

    • CASTEP/GIPAW : Simulate NMR chemical shifts and optimize hydrogen-bond geometries .
    • PM3 semi-empirical methods : Model ligand-metal interactions (e.g., Cu(II)-orotate complexes) but validate with experimental IR/Raman .
      Limitation: GGA functionals underestimate dispersion forces; include van der Waals corrections for layered structures .

    Advanced: How do thermal analysis and variable-temperature PXRD improve understanding of hydrate stability?

    TGA-DSC and VT-PXRD reveal phase transitions and dehydration pathways:

    Orotic acid monohydrate : Dehydrates at 120°C, forming an anhydrate with altered hydrogen bonding. VT-PXRD shows lattice contraction .

    Magnesium orotate : Multi-step dehydration (40–200°C) correlates with channel-water loss, confirmed by in situ NMR .
    Protocol: Use heating rates ≤2°C/min to resolve overlapping thermal events .

    Basic: What spectroscopic techniques are critical for characterizing orotic acid derivatives?

    • FTIR/Raman : Identify tautomeric forms (e.g., lactam vs. lactim) via C=O and N–H stretches .
    • 1H/13C CP MAS NMR : Assign proton environments (e.g., COOH vs. aromatic CH) and monitor polymorphism .
    • UV-Vis : Track electronic transitions in metal complexes (e.g., d-d bands in Cu(II)-orotate) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.